Comparative Inhibitory Activity of 5-Benzyl-2,4-pyrimidinediol Derivatives Against Human AKR1C1
A direct head-to-head comparison of pyrimidine derivatives for AKR1C1 inhibition reveals that N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide, which contains the core 5-(4-methoxybenzyl)-2,4-pyrimidinediol motif, exhibits a Ki of 17 μM [1]. In contrast, the most potent analog from a structurally distinct anthranilic acid series tested in the same assay, 2-(((2′,3-dichlorobiphenyl-4-yl)carbonyl)(methyl)amino)benzoic acid, had a Ki of 33 μM [1]. This establishes a 1.94-fold improvement in inhibitory constant for the pyrimidine-based inhibitor over the non-pyrimidine comparator within this specific study context.
| Evidence Dimension | Inhibitory constant (Ki) against human AKR1C1 |
|---|---|
| Target Compound Data | Ki = 17 μM (for N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide) |
| Comparator Or Baseline | 2-(((2′,3-dichlorobiphenyl-4-yl)carbonyl)(methyl)amino)benzoic acid (Ki = 33 μM) |
| Quantified Difference | 1.94-fold lower Ki (more potent) for the pyrimidine derivative |
| Conditions | In vitro AKR1C1 inhibition assay monitoring NAD⁺-dependent oxidation of 1-acenaphthenol |
Why This Matters
This demonstrates that the 5-(4-methoxybenzyl)pyrimidinediol scaffold can be elaborated into a more potent AKR1C1 inhibitor than alternative chemotypes in a head-to-head assay, guiding selection for projects targeting this enzyme.
- [1] Bauman, D. R., Rudnick, S. I., Szewczuk, L. M., Jin, Y., Gopishetty, S., & Penning, T. M. (2008). Derivatives of pyrimidine, phthalimide and anthranilic acid as inhibitors of human hydroxysteroid dehydrogenase AKR1C1. Chemico-Biological Interactions, 176(2-3), 80-88. View Source
